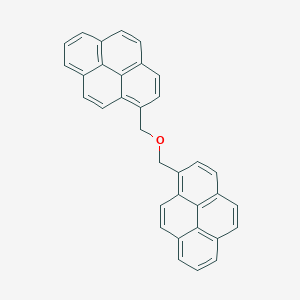
ジ-(1-ピレニルメチル)エーテル
概要
説明
Di-(1-pyrenylmethyl)ether is a fluorescent compound that contains two pyrene units connected by an ether linkage. It is known for its strong fluorescence properties, making it a valuable tool in various scientific research applications, particularly in the study of microenvironments and molecular interactions.
科学的研究の応用
Di-(1-pyrenylmethyl)ether is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe to study the microviscosity of surfactant or polymeric micelles.
Biology: Employed in the study of biological membranes and the interactions of biomolecules.
作用機序
Target of Action
Di-(1-pyrenylmethyl)ether, also known as Bis(1-pyrenylmethyl) Ether, is a fluorescent probe . Its primary targets are the environments within which it is placed, such as silica hydrogels and surfactant or polymeric micelles . These environments are often used in scientific research to study various phenomena.
Mode of Action
The compound interacts with its targets by exhibiting intramolecular excimer fluorescence . This fluorescence is sensitive to the environment of the probe, making it a useful tool for monitoring changes in the target .
Biochemical Pathways
The compound’s fluorescence properties allow it to be used in the study of various biochemical processes, such as the formation and aging of silica hydrogels .
Result of Action
The primary result of Di-(1-pyrenylmethyl)ether’s action is the generation of fluorescence that varies based on the environment. This allows researchers to monitor changes in the target, such as the formation and aging of silica hydrogels . In the case of micelles, it has been found that Di-(1-pyrenylmethyl)ether can be hydrolyzed in the presence of water upon UV irradiation .
Action Environment
The action, efficacy, and stability of Di-(1-pyrenylmethyl)ether are influenced by environmental factors. For instance, the size of the micelles in which the compound is dissolved can affect its hydrolysis . Similarly, the polarity of a silica hydrogel matrix during sol-gel transition can influence the compound’s fluorescence .
生化学分析
Biochemical Properties
It is known that this compound is used as a fluorescent probe in biochemical reactions . The fluorescence emission spectra of these probes are sensitive to their environment, which is utilized for monitoring the evolution of certain biochemical reactions .
Cellular Effects
Di-(1-pyrenylmethyl)ether has been used to monitor the formation and aging of silica hydrogel prepared from poly(glyceryl silicate) (PGS) sol . It has been observed that this compound is hydrolyzed in the presence of water upon UV irradiation . This indicates that Di-(1-pyrenylmethyl)ether can interact with cellular processes and influence cell function.
Molecular Mechanism
It is known that this compound can form a dynamic intramolecular excimer, which can be used to monitor the degree of crosslinking in certain biochemical reactions . This suggests that Di-(1-pyrenylmethyl)ether may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di-(1-pyrenylmethyl)ether have been observed to change over time. For instance, it has been used to monitor the formation and aging of silica hydrogel . The polarity of the hydrogel matrix decreases in the first stage of hydrogel formation, followed by a gradual increase in polarity and reaching a constant level after 24 hours .
準備方法
Synthetic Routes and Reaction Conditions
Di-(1-pyrenylmethyl)ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For di-(1-pyrenylmethyl)ether, the reaction involves pyrenemethanol and a suitable alkyl halide under basic conditions .
Industrial Production Methods
While specific industrial production methods for di-(1-pyrenylmethyl)ether are not well-documented, the general principles of ether synthesis, such as the Williamson ether synthesis, can be scaled up for industrial production. This involves optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity.
化学反応の分析
Types of Reactions
Di-(1-pyrenylmethyl)ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized pyrene derivatives.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms on the pyrene ring is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrenequinones, while substitution reactions can yield halogenated pyrene derivatives.
類似化合物との比較
Similar Compounds
Pyrene: A simpler compound with a single pyrene unit, used as a fluorescent probe.
2,3-bis-[4-(1-pyrenemethoxy)methylphenyl]butane: A compound with two pyrene units connected by a butane linker, used for similar applications as di-(1-pyrenylmethyl)ether.
Uniqueness
Di-(1-pyrenylmethyl)ether is unique due to its ability to form dynamic intramolecular excimers, which makes it particularly useful for studying the degree of crosslinking in materials like silica hydrogels. Its strong fluorescence and sensitivity to environmental changes make it a valuable tool in various research fields .
特性
IUPAC Name |
1-(pyren-1-ylmethoxymethyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O/c1-3-21-7-9-25-11-13-27(29-17-15-23(5-1)31(21)33(25)29)19-35-20-28-14-12-26-10-8-22-4-2-6-24-16-18-30(28)34(26)32(22)24/h1-18H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWSQWLDGXGQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225810 | |
| Record name | Di-(1-pyrenylmethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74833-81-1 | |
| Record name | Di-(1-pyrenylmethyl)ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074833811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-(1-pyrenylmethyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bis(1-pyrenylmethyl) Ether (Di-(1-pyrenylmethyl)ether) and how does it function as a fluorescent probe?
A1: Bis(1-pyrenylmethyl) Ether, often abbreviated as DiPyMe, is a molecule composed of two pyrene units linked by an ether bridge. This structure allows DiPyMe to exhibit intramolecular excimer formation, a phenomenon where two excited pyrene molecules form a complex, resulting in a characteristic fluorescence emission. This property makes DiPyMe a sensitive probe for studying the microviscosity of hydrophobic environments. [, , , ]
Q2: How does DiPyMe interact with micelles and what information can be obtained from its fluorescence?
A2: DiPyMe, due to its hydrophobic nature, preferentially partitions into the hydrophobic core of micelles. [, ] The rate of excimer formation within the micelle is dependent on the microviscosity of this hydrophobic environment. Analyzing the fluorescence spectra and decay kinetics of DiPyMe provides valuable information about the microviscosity of the micelle core. [, , ]
Q3: What specific applications of DiPyMe are highlighted in the research papers?
A3: The research papers demonstrate the use of DiPyMe for investigating the micellization process and characterizing micelle properties of various amphiphilic molecules, including:
- Surfactants: DiPyMe was used to study the effect of salt concentration on the microviscosity of Sodium Dodecyl Sulfate (SDS) micelles. []
- Block Copolymers: Research explored the influence of urea on the micellization behavior, structure, and microenvironment of Pluronic P105 (a PEO-PPO-PEO block copolymer) micelles using DiPyMe. []
- Hydrophobically Modified Polymers: DiPyMe was employed to probe the hydrophobic domains formed by hydrophobically modified Poly(N-isopropylacrylamides) in aqueous solutions. [, ]
Q4: What other fluorescent techniques are used alongside DiPyMe to study micelles?
A4: The research papers describe the use of additional fluorescence techniques to complement the information obtained from DiPyMe:
- Pyrene Fluorescence: Monitoring the ratio of the first and third vibronic peaks (I1/I3) in the emission spectrum of pyrene provides insights into the polarity of the microenvironment. This technique was used to confirm the formation of hydrophobic microdomains within aggregates. [, ]
- Fluorescence Quenching: Investigating the quenching of fluorescence by quencher molecules present in the solution can reveal information about the accessibility and dynamics of the probe within the micelle. []
- Fluorescence Anisotropy: This technique measures the rotational diffusion of a fluorescent molecule, providing information about the size and shape of the micelle. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


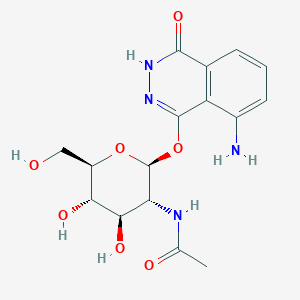
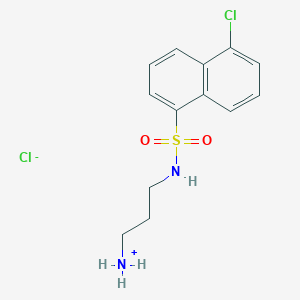
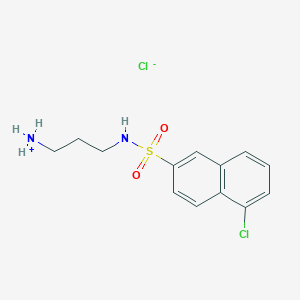
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)
![2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE](/img/structure/B43413.png)
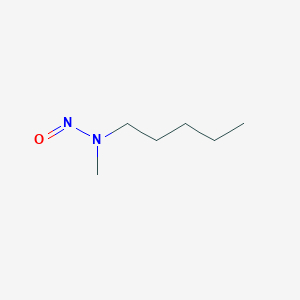
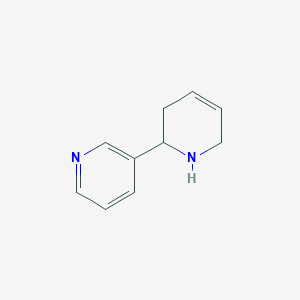
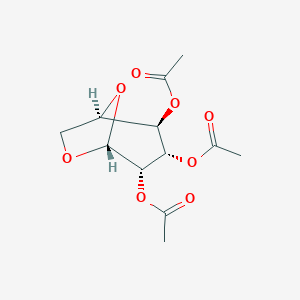
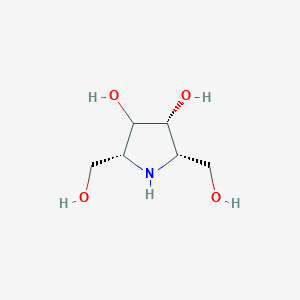
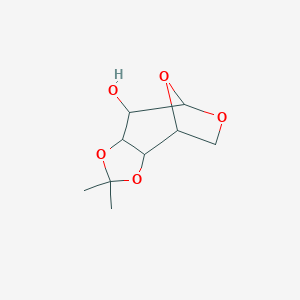

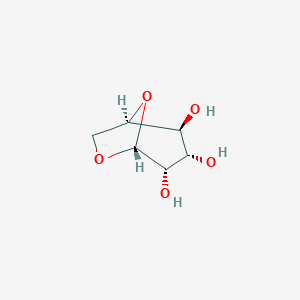
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
